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molecular formula C16H21NO6 B8714844 Methyl 3-((3-methoxy-3-oxopropyl)(4-methoxybenzyl)amino)-3-oxopropanoate

Methyl 3-((3-methoxy-3-oxopropyl)(4-methoxybenzyl)amino)-3-oxopropanoate

Cat. No. B8714844
M. Wt: 323.34 g/mol
InChI Key: BVELNNCEMNILTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402608B2

Procedure details

A mixture of anhydrous K2CO3 (3.2 g, 23.2 mmol, 5 eq) and 18-crown-6 (azetroped several times with toluene) (122 mg, 0.464 mmol, 10 mol %) in dry toluene (4 ml), under nitrogen, was heated to reflux and then treated, dropwise, over 40 min, with a solution of N-(4-Methoxy-benzyl)-N-(2-methoxycarbonyl-ethyl)-malonamic acid methyl ester. After 7 h at reflux the reaction was diluted with water (4 ml) and toluene (4 ml), then cooled to 0° and carefully acudified to pH 1.7 with 0.1N HCl. The mixture was then extracted several times with CH2Cl2 (3×80 ml) and the combined organics dried and evaporated to a brown oil (1.33 g). The brown oil was treated with 10% aqueous oxalic acid and heated to reflux for 6.5 h. The mixture was then extracted repratedly with CH2Cl2 and the combined organics dried and evaporated to a dirty yellow oil (1.03 g). The crude material was purified on silica gel using (CH2Cl2:MeOH=30:1) as eluent to give 1-(4-Methoxy-benzyl)-piperidine-2,4-dione as a pale brown solid (750 mg, 69%); (300 MHz, CDCl3) 2.52 (t, J=5.7 HZ, 2H), 3.41 (s, 2H), 3.47 (t, J=5.7 Hz, 2H), 3.80 (s,3H), 4.62 (s, 2H), 6.16-6.88 (m, 2H), 7.20 (m, 2H).
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].C1OCCOCCOCCOCCOCCOC1.COC(=O)[CH2:28][C:29]([N:31]([CH2:38][C:39]1[CH:44]=[CH:43][C:42]([O:45][CH3:46])=[CH:41][CH:40]=1)[CH2:32][CH2:33][C:34]([O:36]C)=O)=[O:30].Cl>C1(C)C=CC=CC=1.O>[CH3:46][O:45][C:42]1[CH:41]=[CH:40][C:39]([CH2:38][N:31]2[CH2:32][CH2:33][C:34](=[O:36])[CH2:28][C:29]2=[O:30])=[CH:44][CH:43]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
122 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)N(CCC(=O)OC)CC1=CC=C(C=C1)OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under nitrogen, was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated
TEMPERATURE
Type
TEMPERATURE
Details
After 7 h at reflux the reaction
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted several times with CH2Cl2 (3×80 ml)
CUSTOM
Type
CUSTOM
Details
the combined organics dried
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil (1.33 g)
ADDITION
Type
ADDITION
Details
The brown oil was treated with 10% aqueous oxalic acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6.5 h
Duration
6.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted repratedly with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined organics dried
CUSTOM
Type
CUSTOM
Details
evaporated to a dirty yellow oil (1.03 g)
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica gel using (CH2Cl2:MeOH=30:1) as eluent

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=CC=C(CN2C(CC(CC2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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